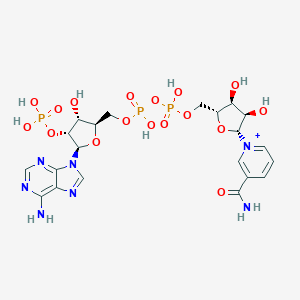

N-phenylacetyl-L-Homoserine lactone

Vue d'ensemble

Description

La N-phénylacétyl-L-homosérine lactone est une petite molécule de signalisation diffusible impliquée dans la détection de quorum bactérienne. La détection de quorum est un système régulateur utilisé par les bactéries pour contrôler l'expression des gènes en réponse à une densité cellulaire croissante. Ce composé est particulièrement important dans le symbiote modèle Vibrio fischeri et les agents pathogènes Agrobacterium tumefaciens et Pseudomonas aeruginosa .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-phénylacétyl-L-homosérine lactone peut être synthétisée par une série de réactions chimiques impliquant l'acylation de la L-homosérine lactone avec de l'acide phénylacétique. La réaction nécessite généralement un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de N-phénylacétyl-L-homosérine lactone peut impliquer des méthodes de bioconversion utilisant des souches d'Escherichia coli génétiquement modifiées. Ces souches sont conçues pour exprimer des enzymes spécifiques qui catalysent la biosynthèse du composé à partir de molécules précurseurs .

Analyse Des Réactions Chimiques

Types de réactions : La N-phénylacétyl-L-homosérine lactone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle lactone en un diol.

Substitution : Le groupe phénylacétyle peut subir des réactions de substitution électrophile aromatique.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Électrophiles tels que le brome (Br2) ou l'acide nitrique (HNO3) dans des conditions contrôlées.

Principaux produits :

Oxydation : Dérivés d'acide phénylacétique.

Réduction : Dérivés de diol.

Substitution : Dérivés phénylacétyles halogénés ou nitrés.

Applications de recherche scientifique

La N-phénylacétyl-L-homosérine lactone a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de détection de quorum et développer des inhibiteurs de détection de quorum.

Biologie : Enquêté sur son rôle dans la communication bactérienne et la formation de biofilms.

Médecine : Exploré pour des applications thérapeutiques potentielles dans le contrôle des infections bactériennes en perturbant la détection de quorum.

Industrie : Utilisé dans le développement de biosenseurs et d'applications biotechnologiques pour surveiller les populations bactériennes

Mécanisme d'action

La N-phénylacétyl-L-homosérine lactone exerce ses effets par le biais de la détection de quorum en se liant à des protéines réceptrices spécifiques dans les bactéries. Ces récepteurs, tels que TraR dans Agrobacterium tumefaciens et LasR dans Pseudomonas aeruginosa, régulent l'expression des gènes impliqués dans la virulence, la formation de biofilms et d'autres processus cellulaires. La liaison de la N-phénylacétyl-L-homosérine lactone à ces récepteurs peut soit activer, soit inhiber l'expression des gènes, selon l'espèce bactérienne et le récepteur spécifique .

Applications De Recherche Scientifique

Quorum Sensing Modulation

Quorum Sensing Mechanism

Quorum sensing is a process where bacteria communicate using signaling molecules to coordinate group behaviors based on population density. PHL acts as a signaling molecule that can either inhibit or enhance QS pathways in various bacterial species, such as Vibrio fischeri and Pseudomonas aeruginosa .

Antagonistic and Agonistic Activities

Research indicates that PHL can function as both an antagonist and an agonist of QS receptors. For instance, it has been shown to inhibit the activity of LuxR-type receptors in Agrobacterium tumefaciens, while also acting as a superagonist in V. fischeri, significantly enhancing bioluminescence compared to native autoinducers .

Synthesis and Structure-Activity Relationships

Synthesis Methods

PHL can be synthesized through various methods, including microwave-assisted solid-phase synthesis, which allows for high purity and yield suitable for biological experiments .

Structure-Activity Relationships (SAR)

Studies have demonstrated that minor modifications to the PHL structure can lead to significant changes in its biological activity. For example, derivatives such as 4-bromo-PHL exhibit potent antagonistic properties against LuxR homologues .

| Compound Name | Activity Type | Bacterial Target |

|---|---|---|

| PHL | Superagonist | V. fischeri |

| 4-bromo-PHL | Antagonist | A. tumefaciens |

| N-(3-nitro-phenylacetanoyl)-L-homoserine lactone | Superagonist | V. fischeri |

Therapeutic Potential

Inhibition of Pathogenicity

The ability of PHL to modulate QS suggests potential therapeutic applications in controlling bacterial infections. By inhibiting QS mechanisms, PHL could reduce virulence factors in pathogenic bacteria, making them less harmful . This strategy is particularly relevant for treating infections caused by opportunistic pathogens like Pseudomonas aeruginosa.

Eukaryotic Responses

Plant Interactions

Recent studies indicate that eukaryotes, including plants such as Arabidopsis thaliana, respond to AHLs like PHL. These responses can affect growth and development, suggesting that bacterial signaling molecules may play roles in plant-microbe interactions . Understanding these interactions could lead to advancements in agricultural practices by utilizing microbial signals to enhance plant growth.

Case Studies and Research Findings

Several case studies highlight the diverse applications of PHL:

- Study on QS Modulation: Researchers synthesized a focused library of PHL derivatives to evaluate their effects on QS in V. fischeri. The findings revealed that structural variations significantly influenced agonistic and antagonistic activities .

- Plant Growth Responses: A systematic analysis demonstrated that exposure to AHLs altered seedling growth in model plants, indicating a complex interaction between bacterial signals and plant biology .

Mécanisme D'action

N-phenylacetyl-L-Homoserine lactone exerts its effects through quorum sensing by binding to specific receptor proteins in bacteria. These receptors, such as TraR in Agrobacterium tumefaciens and LasR in Pseudomonas aeruginosa, regulate the expression of genes involved in virulence, biofilm formation, and other cellular processes. The binding of this compound to these receptors can either activate or inhibit gene expression, depending on the bacterial species and the specific receptor .

Comparaison Avec Des Composés Similaires

La N-phénylacétyl-L-homosérine lactone est unique parmi les homosérine lactones en raison de son groupe phénylacétyle, qui confère des propriétés de signalisation distinctes. Des composés similaires comprennent :

N-hexanoyl-L-homosérine lactone : Impliquée dans la détection de quorum dans diverses bactéries à Gram négatif.

N-(3-oxododécanoyl)-L-homosérine lactone : Régule la formation de biofilms et la virulence de Pseudomonas aeruginosa.

N-(p-coumaroyl)-L-homosérine lactone : Trouvé dans les bactéries photosynthétiques et impliqué dans les interactions plante-bactéries

La N-phénylacétyl-L-homosérine lactone se distingue par sa capacité à antagoniser fortement ou à suractiver la détection de quorum dans des espèces bactériennes spécifiques, ce qui en fait un outil précieux pour étudier la communication bactérienne et développer de nouvelles stratégies antimicrobiennes .

Activité Biologique

N-phenylacetyl-L-homoserine lactone (PHL) is a synthetic analog of homoserine lactones, which are crucial signaling molecules in bacterial quorum sensing (QS). This compound has garnered attention due to its unique biological activities, particularly its ability to modulate QS in various bacterial species. This article provides a comprehensive overview of the biological activity of PHL, including its mechanisms of action, structure-activity relationships (SAR), and implications for microbial interactions and potential applications in biocontrol.

PHL functions primarily as a modulator of QS, a process that enables bacteria to regulate gene expression based on population density. It can act as both an agonist and antagonist depending on the specific bacterial context:

- Agonistic Activity : PHL has been identified as a potent agonist in Vibrio fischeri, significantly enhancing bioluminescence and demonstrating up to tenfold higher activity compared to native autoinducers like octanoyl-homoserine lactone (OHHL) .

- Antagonistic Activity : Conversely, PHL can inhibit QS in pathogens such as Acinetobacter baumannii, thereby attenuating virulence factors associated with biofilm formation and pathogenicity .

Structure-Activity Relationships (SAR)

Research indicates that minor modifications in the PHL structure can lead to substantial changes in its biological activity. For instance:

- The introduction of halogen substituents (e.g., bromo, chloro) on the phenyl ring significantly influences the ligand's efficacy as an agonist or antagonist. Specific substitutions have been shown to enhance inhibitory activity against LuxR homologues in various Gram-negative bacteria .

- A detailed SAR analysis revealed that compounds with different substituents could either inhibit or activate QS pathways, highlighting the delicate balance between structural features and biological outcomes .

Case Studies and Research Findings

Several studies have investigated the biological effects of PHL and its derivatives:

- Quorum Sensing Modulation : A study demonstrated that PHL could effectively modulate QS in Vibrio fischeri, with varying degrees of luminescence induction observed across different structural analogs . The findings suggest that PHL’s structural diversity offers a rich platform for developing new QS modulators.

- Impact on Plant-Microbe Interactions : Research has shown that AHLs, including PHL, can influence plant growth and development by altering root morphology and promoting beneficial interactions with rhizobacteria . For example, Arabidopsis thaliana exhibited significant changes in root elongation when exposed to different concentrations of AHLs.

- Inhibition of Pathogenic Biofilms : In another study, PHL was utilized to investigate its effects on biofilm formation by Pseudomonas aeruginosa. The results indicated that PHL could disrupt biofilm integrity, thereby reducing the bacterium's virulence .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHUPUWKQRCLF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.